Home > Products > Screening Compounds P109862 > Calcitonin, human
Calcitonin, human -

Calcitonin, human

Catalog Number: EVT-8216007
CAS Number:
Molecular Formula: C151H226N40O45S3
Molecular Weight: 3417.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Human calcitonin can be synthesized through various methods:

  1. Recombinant DNA Technology: This method involves inserting the gene responsible for producing calcitonin into host cells (typically bacteria or yeast), which then produce the hormone.
  2. Chemical Peptide Synthesis: This technique utilizes solid-phase peptide synthesis to assemble the amino acid sequence of calcitonin in a laboratory setting.

Both methods yield biologically active forms of calcitonin that are qualitatively and quantitatively equivalent to naturally occurring forms .

Molecular Structure Analysis

The molecular structure of human calcitonin consists of a single alpha-helix configuration, which is essential for its biological activity. The amino acid sequence is as follows:

  • Cys-Gly-Asn-Leu-Ser-Thr-Cys-Met-Leu-Gly-Thr-Tyr-Thr-Gln-Asp-Phe-Asn-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro

This sequence shows significant differences from salmon calcitonin at 16 positions, which contributes to its lower potency compared to its salmon counterpart . The presence of disulfide bonds between cysteine residues stabilizes the structure.

Chemical Reactions Analysis

Human calcitonin primarily functions through interactions with specific receptors in target tissues. The most significant reactions include:

  • Binding to Calcitonin Receptors: Calcitonin binds to G protein-coupled receptors (calcitonin receptors) on osteoclasts, leading to decreased bone resorption and reduced calcium release into the bloodstream.
  • Inhibition of Osteoclast Activity: This process involves signaling pathways that downregulate osteoclast function, thereby lowering serum calcium levels.

Additionally, metabolic pathways involving enzymes such as N-acetyl-beta-glucosaminidase and alanyl aminopeptidase play roles in the breakdown and activity modulation of calcitonin .

Mechanism of Action

The mechanism by which human calcitonin exerts its effects involves several key processes:

  1. Receptor Binding: Calcitonin binds to its specific receptors on osteoclasts and renal tubular cells.
  2. Signal Transduction: Upon binding, it activates intracellular signaling cascades primarily through cyclic adenosine monophosphate (cAMP) and phospholipase C pathways.
  3. Physiological Effects:
    • Inhibition of osteoclast-mediated bone resorption.
    • Increased renal excretion of calcium and phosphorus.

These actions collectively contribute to the regulation of calcium homeostasis in the body .

Physical and Chemical Properties Analysis

Human calcitonin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3417.9 daltons.
  • Solubility: Highly soluble in water.
  • Stability: Sensitive to heat and pH changes; may aggregate irreversibly under certain conditions.
  • Half-life: The half-life varies between 10.2 to 37.8 minutes when administered intravenously.

These properties are crucial for understanding its pharmacokinetics and therapeutic applications .

Applications

Human calcitonin has several scientific uses, including:

  • Treatment of Osteoporosis: It is utilized in managing postmenopausal osteoporosis by reducing bone loss.
  • Paget's Disease: Calcitonin helps alleviate symptoms associated with this bone disorder by inhibiting excessive bone resorption.
  • Hypercalcemia Management: It is effective in treating conditions characterized by elevated serum calcium levels.

While human calcitonin is less commonly used than its salmon counterpart due to differences in potency, it remains relevant in specific clinical scenarios where patients develop antibodies against salmon-derived products .

Molecular Genetics & Biosynthetic Pathways of Human Calcitonin

Genomic Organization of the CALC-I Gene and Alternative Splicing Mechanisms

The CALC-I gene (officially designated CALCA; Gene ID: 796) resides on the short arm of chromosome 11 (11p15.2) in humans [2] [9]. This gene spans approximately 6.7 kilobases and comprises six exons separated by five introns. It encodes multiple peptide hormones through a complex mechanism of tissue-specific alternative RNA splicing [1] [7].

The primary transcript undergoes differential processing governed by cis-regulatory elements and trans-acting factors:

  • Thyroid C-cells: Splicing incorporates exons 1–2–3–4, generating messenger RNA encoding calcitonin. Exon 4 contains the complete coding sequence for calcitonin and a carboxy-terminal cleavage site.
  • Neuronal tissues: Exclusion of exon 4 occurs, with splicing of exons 1–2–3–5–6. This yields messenger RNA encoding calcitonin gene-related peptide 1 (alpha-type calcitonin gene-related peptide), a 37-amino acid neuropeptide [2] [7] [10].

A critical regulator of this splicing choice is the serine/arginine-rich protein SRp55. SRp55 binds to an exonic splice enhancer within exon 4 of the pre-messenger RNA. This binding stabilizes the spliceosome complex at the exon 4 acceptor site, promoting calcitonin messenger RNA production. Mutations reducing SRp55 binding affinity decrease calcitonin splicing efficiency, while elevated SRp55 expression increases calcitonin transcript levels [3]. Secondary RNA structures near the calcitonin-specific 3' splice junction further modulate tissue-specific acceptor site selection [7].

Table 1: Major Transcripts Derived from the Human CALCA Gene via Alternative Splicing

Transcript NameExon CompositionPrimary Protein ProductPrimary Tissue Expression
Calcitonin IExons 1-2-3-4Preprocalcitonin → CalcitoninThyroid C-cells
Calcitonin IIExons 1-2-3-5-6Preprocalcitonin gene-related peptide → Calcitonin gene-related peptide 1 (alpha-type calcitonin gene-related peptide)Central/Peripheral Neurons
KatacalcinProcessed from Calcitonin transcriptKatacalcin (PDN-21)Thyroid C-cells

Post-Translational Processing of Preprocalcitonin to Mature Peptide Hormone

Translation of the calcitonin messenger RNA produces a 141-amino acid precursor termed preprocalcitonin. This precursor contains an N-terminal signal peptide (residues 1–25), which directs the nascent polypeptide to the endoplasmic reticulum and is co-translationally cleaved [6] [9]. The resulting 116-amino acid procalcitonin undergoes sequential proteolytic cleavage and modifications within secretory granules:

  • Endoproteolytic Cleavage: Prohormone convertase enzymes (primarily PC1/3 in C-cells) cleave procalcitonin at paired basic residues:
  • Lys⁶⁰-Arg⁶¹: Releases an N-terminal propeptide.
  • Arg⁷¹-Arg⁷²: Cleaves between calcitonin and the katacalcin sequence (also known as PDN-21 or calcitonin carboxy-terminal peptide 1), yielding immature calcitonin (1–33-glycine) and katacalcin [6] [8].
  • Carboxypeptidase E Activity: Removes C-terminal basic residues (Arg⁷²) from the immature calcitonin.

  • C-terminal α-Amidation: The exposed glycine residue (position 33) serves as the nitrogen donor for peptidylglycine α-amidating monooxygenase. This enzyme catalyzes the conversion of the glycine-extended precursor (calcitonin-glycine) into mature calcitonin (1–32 amide), featuring a C-terminal proline amide [4] [6]. This amidation is absolutely essential for calcitonin's high-affinity receptor binding and biological activity [6] [9].

  • Disulfide Bond Formation: An intramolecular disulfide bridge forms between cysteine residues at positions 1 and 7, stabilizing the N-terminal ring structure critical for receptor interaction [4] [8].

Table 2: Key Post-Translational Processing Steps of Human Procalcitonin

Processing StepEnzyme/MechanismSite/ModificationFunctional Significance
Signal Peptide CleavageSignal peptidaseER membraneAllows entry into secretory pathway
Endoproteolytic CleavageProhormone Convertases (PC1/3)Lys⁶⁰-Arg⁶¹, Arg⁷¹-Arg⁷²Liberates calcitonin and katacalcin domains
C-terminal Basic Residue RemovalCarboxypeptidase E (or H-like)Arg⁷²Exposes Gly³³ for amidation
C-terminal α-AmidationPeptidylglycine α-Amidating MonooxygenaseGly³³ → Proline amide at position 32Critical for biological potency & receptor binding
Disulfide Bond FormationOxidative foldingCys¹ - Cys⁷Stabilizes N-terminal ring conformation

Tissue-Specific Expression Patterns in Thyroid C-Cells vs. Extrathyroidal Sources

Calcitonin expression exhibits strict cellular specificity:

  • Thyroid Parafollicular C-Cells: These neuroendocrine cells, derived from the ultimobranchial body, represent the primary site of calcitonin synthesis and secretion. C-cells express the extracellular calcium-sensing receptor on their surface, enabling them to detect increases in serum ionized calcium concentration and respond with rapid calcitonin exocytosis [5] [6]. Calcitonin messenger RNA is the predominant transcript, constituting over 95% of CALCA-derived messenger RNA in these cells. Medullary thyroid carcinomas, malignancies arising from C-cells, hypersecrete calcitonin and procalcitonin, making these peptides crucial tumor markers [5] [6] [10].
  • Central and Peripheral Neurons: Neuronal tissues, particularly within the central nervous system (e.g., periventricular mesencephalic region, cerebellar cortex, trigeminal ganglia) and peripheral sensory nerves, predominantly express and process the CALCA transcript into calcitonin gene-related peptide 1. Immunoreactive calcitonin gene-related peptide is detected in human brain extracts, though at lower absolute levels than calcitonin in the thyroid. The pituitary gland exhibits significant calcitonin gene-related peptide content (~31.3 ng eq/g wet tissue), suggesting a potential neuroendocrine role [10].

  • Extrathyroidal Neuroendocrine Cells: Low-level calcitonin or calcitonin gene-related peptide expression occurs in scattered neuroendocrine cells of the lung, thymus, gastrointestinal tract (particularly small intestine), and prostate. While not significant for systemic calcium homeostasis, this expression can contribute to elevated serum calcitonin levels in pathological conditions like pulmonary or prostate neuroendocrine carcinomas, necessitating careful differential diagnosis from medullary thyroid carcinoma [6] [10].

Table 3: Tissue-Specific Expression and Products of the CALCA Gene

Tissue/Cell TypePrimary TranscriptPrimary Peptide Product(s)Approximate Peptide LevelsRegulatory Stimuli
Thyroid Parafollicular C-CellsCalcitonin messenger RNAMature Calcitonin, KatacalcinThyroid tissue: ~146 ng calcitonin eq/g; Medullary Thyroid Carcinoma: ~680 μg calcitonin eq/g [10]Extracellular calcium, Gastrin, β-adrenergic agonists
Neurons (Central & Peripheral)Calcitonin gene-related peptide messenger RNACalcitonin gene-related peptide 1 (alpha-type calcitonin gene-related peptide)Neocortex: ~0.79 ng calcitonin gene-related peptide eq/g; Cerebellar Cortex: ~1.51 ng calcitonin gene-related peptide eq/g; Pituitary: ~31.3 ng calcitonin gene-related peptide eq/g [10]Neuronal depolarization, Inflammatory cytokines
Pituitary GlandCalcitonin gene-related peptide messenger RNA (minor Calcitonin)Calcitonin gene-related peptide 1, minor CalcitoninCalcitonin gene-related peptide: ~31.3 ng eq/g; Calcitonin: ~2.77 ng eq/g [10]Unknown (potentially neuroendocrine)
Pulmonary/Intestinal NENsVariable (often Calcitonin)Calcitonin (ectopic)Variable (generally lower than MTC)Often constitutive

Properties

Product Name

Calcitonin, human

IUPAC Name

4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C151H226N40O45S3

Molecular Weight

3417.9 g/mol

InChI

InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)

InChI Key

LDVRMNJZLWXJPL-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.